5-amino-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one hydrochloride
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Overview
Description
5-amino-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one hydrochloride: is a synthetic organic compound belonging to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
Future Directions
The future directions for the study and application of 5-amino-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one hydrochloride could include the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . Further studies on its biological activities, epoxy curing studies, and its chelating behavior with various metal ions are also suggested .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that lead to their biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one and an appropriate amine source.
Amination Reaction: The key step involves the introduction of the amino group at the 5-position of the indole ring. This can be achieved through a nucleophilic substitution reaction using reagents like ammonium chloride or other amine sources under controlled conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-amino-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one hydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce a variety of functionalized indole derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: : It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: : The compound can be used in the synthesis of dyes, pigments, and other materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds: : Other indole derivatives such as 5-methoxyindole, 5-hydroxyindole, and 5-nitroindole share structural similarities.
Uniqueness: : The presence of the amino group at the 5-position and the trimethyl substitution pattern distinguishes 5-amino-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one hydrochloride from other indole derivatives. This unique structure can confer specific biological activities and chemical reactivity not seen in other compounds.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better exploit its potential in various scientific and industrial fields.
Properties
CAS No. |
2059944-58-8 |
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Molecular Formula |
C11H15ClN2O |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
5-amino-1,3,3-trimethylindol-2-one;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-11(2)8-6-7(12)4-5-9(8)13(3)10(11)14;/h4-6H,12H2,1-3H3;1H |
InChI Key |
QSIFACBDZVCOOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N)N(C1=O)C)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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